

N-Acetyl-DL-penicillamine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *N-Acetyl-DL-penicillamine*

Cat. No.: *B1265417*

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An In-depth Examination of its Core Properties for Researchers, Scientists, and Drug Development Professionals

Introduction: **N-Acetyl-DL-penicillamine**, a synthetic derivative of the amino acid penicillamine, is a compound of significant interest in various scientific fields. Its utility stems primarily from its function as a chelating agent and its role as a crucial negative control in studies involving nitric oxide (NO) signaling. This technical guide provides a detailed overview of the fundamental properties of **N-Acetyl-DL-penicillamine**, its mechanism of action, and comprehensive experimental protocols for its key applications.

Core Properties and Data

N-Acetyl-DL-penicillamine is a white crystalline powder.[1] The addition of an acetyl group to the penicillamine structure enhances its stability and solubility compared to the parent compound.[2] It exists as a racemic mixture of D and L isomers, which can influence its biological activity and pharmacokinetics.[2]

Physicochemical Properties

Property	Value	Reference
CAS Number	59-53-0	[3]
Molecular Formula	C ₇ H ₁₃ NO ₃ S	[3]
Molecular Weight	191.25 g/mol	[2]
Melting Point	186-189 °C (decomposes)	[1]
Solubility	DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 5 mg/mL, DMSO:PBS (pH 7.2) (1:7): 0.12 mg/mL	[4]
pKa	pK1: 9.90 (30°C)	[4]
Appearance	White crystalline powder	[1]

Chemical Identifiers

Identifier	Value	Reference
IUPAC Name	2-acetamido-3-methyl-3-sulfanylbutoanoic acid	[2]
SMILES	<chem>CC(=O)NC(C(=O)O)C(C)(C)S</chem>	[5]
InChI	InChI=1S/C7H13NO3S/c1-4(9)8-5(6(10)11)7(2,3)12/h5,12H,1-3H3,(H,8,9)(H,10,11)	[3]

Mechanism of Action

The primary mechanism of action of **N-Acetyl-DL-penicillamine** is its function as a chelating agent. The thiol (-SH) group within its structure can bind to heavy metal ions, such as mercury and copper, forming a stable complex that can then be excreted from the body.[2][6] This property is the basis for its use in toxicological studies and as a potential therapeutic agent for heavy metal poisoning.[7][8]

A second critical role of **N-Acetyl-DL-penicillamine** is as a negative control in experiments involving S-nitroso-**N-acetyl-dl-penicillamine** (SNAP). SNAP is a well-known nitric oxide (NO) donor that activates the soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent activation of protein kinase G (PKG).[9][10] This NO/cGMP/PKG signaling pathway is crucial in processes like vasodilation and inhibition of platelet aggregation.[11][12] **N-Acetyl-DL-penicillamine**, lacking the S-nitroso group, does not generate NO and therefore does not activate this pathway, allowing researchers to isolate the effects of NO in their experiments.[13]

Key Experimental Protocols

In Vitro Heavy Metal Chelation Assay

This protocol outlines a general procedure for assessing the ability of **N-Acetyl-DL-penicillamine** to chelate mercury ions in an in vitro setting.

Objective: To determine the mercury chelating efficacy of **N-Acetyl-DL-penicillamine**.

Materials:

- **N-Acetyl-DL-penicillamine**
- Mercuric chloride (HgCl_2)
- Phosphate-buffered saline (PBS), pH 7.4
- Human erythrocytes
- Centrifuge
- Spectrophotometer or Atomic Absorption Spectrometer

Procedure:

- Erythrocyte Preparation: Obtain fresh human blood and isolate erythrocytes by centrifugation. Wash the cells multiple times with cold PBS.

- **Mercury Loading:** Incubate the isolated erythrocytes with a known concentration of HgCl_2 in PBS for a specified time (e.g., 1 hour) at 37°C to allow for mercury uptake.
- **Washing:** After incubation, centrifuge the erythrocytes and wash them thoroughly with PBS to remove any unbound mercury.
- **Chelation Treatment:** Resuspend the mercury-loaded erythrocytes in PBS containing various concentrations of **N-Acetyl-DL-penicillamine**. A control group with no chelating agent should be included.
- **Incubation:** Incubate the samples for a set period (e.g., 2 hours) at 37°C to allow for chelation to occur.
- **Separation:** Centrifuge the samples to pellet the erythrocytes.
- **Quantification:** Carefully collect the supernatant and the erythrocyte pellet separately. Measure the mercury content in both fractions using a suitable analytical method like atomic absorption spectroscopy.
- **Analysis:** Calculate the percentage of mercury removed from the erythrocytes by **N-Acetyl-DL-penicillamine** at each concentration.

In Vivo Mercury Detoxification Study in a Mouse Model

This protocol describes a typical in vivo experiment to evaluate the effectiveness of **N-Acetyl-DL-penicillamine** in promoting the excretion of mercury.

Objective: To assess the in vivo efficacy of **N-Acetyl-DL-penicillamine** in reducing mercury body burden.

Materials:

- **N-Acetyl-DL-penicillamine**
- Methylmercuric chloride (CH_3HgCl)
- Laboratory mice

- Metabolic cages for urine and feces collection
- Analytical balance
- Atomic Absorption Spectrometer

Procedure:

- **Animal Acclimation:** Acclimate mice to the laboratory conditions for at least one week before the experiment.
- **Mercury Administration:** Administer a single non-lethal dose of methylmercuric chloride to the mice via oral gavage or intraperitoneal injection.
- **Treatment Groups:** Divide the mice into several groups: a control group receiving a vehicle (e.g., saline) and treatment groups receiving different doses of **N-Acetyl-DL-penicillamine** orally.[\[13\]](#)
- **Drug Administration:** Begin the administration of **N-Acetyl-DL-penicillamine** shortly after mercury exposure and continue for a predetermined period (e.g., 7-14 days).
- **Sample Collection:** House the mice in metabolic cages to allow for the separate collection of urine and feces throughout the study period.
- **Tissue Collection:** At the end of the study, euthanize the mice and collect key organs such as the liver, kidneys, and brain.
- **Mercury Analysis:** Homogenize the collected tissues and analyze the mercury content in the urine, feces, and tissue samples using atomic absorption spectroscopy.
- **Data Analysis:** Compare the mercury levels in the different treatment groups to the control group to determine the effect of **N-Acetyl-DL-penicillamine** on mercury excretion and tissue distribution.

Platelet Aggregation Assay using SNAP with N-Acetyl-DL-penicillamine as a Control

This protocol details the use of **N-Acetyl-DL-penicillamine** as a negative control in a platelet aggregation assay induced by an agonist and inhibited by SNAP.

Objective: To demonstrate that the anti-platelet aggregation effect of SNAP is due to NO release, using **N-Acetyl-DL-penicillamine** as a control.

Materials:

- S-nitroso-**N-acetyl-dl-penicillamine** (SNAP)
- **N-Acetyl-DL-penicillamine**
- Platelet-rich plasma (PRP)
- Platelet agonist (e.g., ADP, collagen)
- Platelet aggregometer
- Phosphate-buffered saline (PBS)

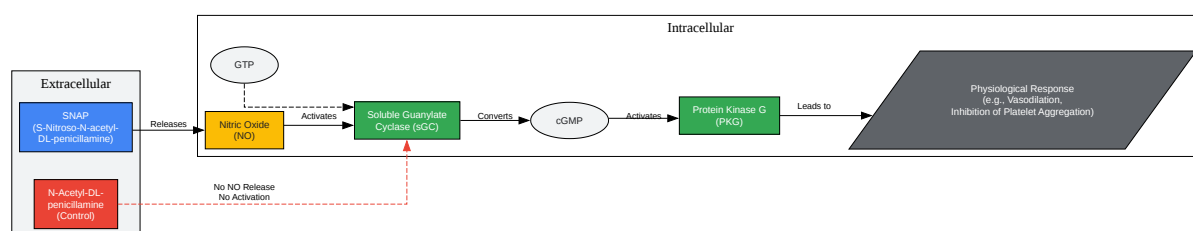
Procedure:

- PRP Preparation: Obtain fresh whole blood from a healthy donor and prepare PRP by centrifugation.
- Baseline Aggregation: In the aggregometer cuvette, add PRP and a stir bar. Record the baseline light transmission.
- Agonist-Induced Aggregation: Add a platelet agonist (e.g., ADP) to the PRP and record the aggregation curve for a set period. This serves as the positive control for aggregation.
- SNAP Inhibition: Pre-incubate PRP with SNAP for a few minutes before adding the agonist. Record the aggregation curve to observe the inhibitory effect of SNAP.
- **N-Acetyl-DL-penicillamine** Control: Pre-incubate PRP with **N-Acetyl-DL-penicillamine** at the same concentration as SNAP for the same duration before adding the agonist. Record the aggregation curve.

- Analysis: Compare the aggregation curves. The curve with SNAP should show significant inhibition of aggregation compared to the agonist-only control. The curve with **N-Acetyl-DL-penicillamine** should show little to no inhibition, demonstrating that the acetyl-penicillamine backbone itself does not inhibit aggregation and that the effect of SNAP is due to NO release.^{[12][14]}

Visualizations

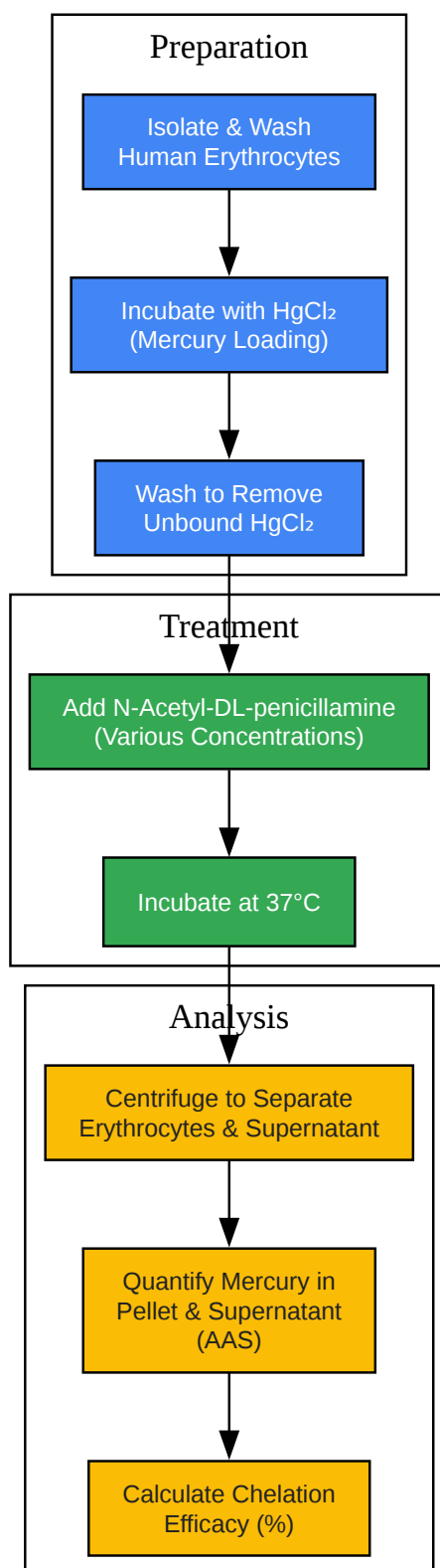
Signaling Pathway of SNAP and the Role of N-Acetyl-DL-penicillamine



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Caption: The NO/cGMP/PKG signaling pathway activated by SNAP.

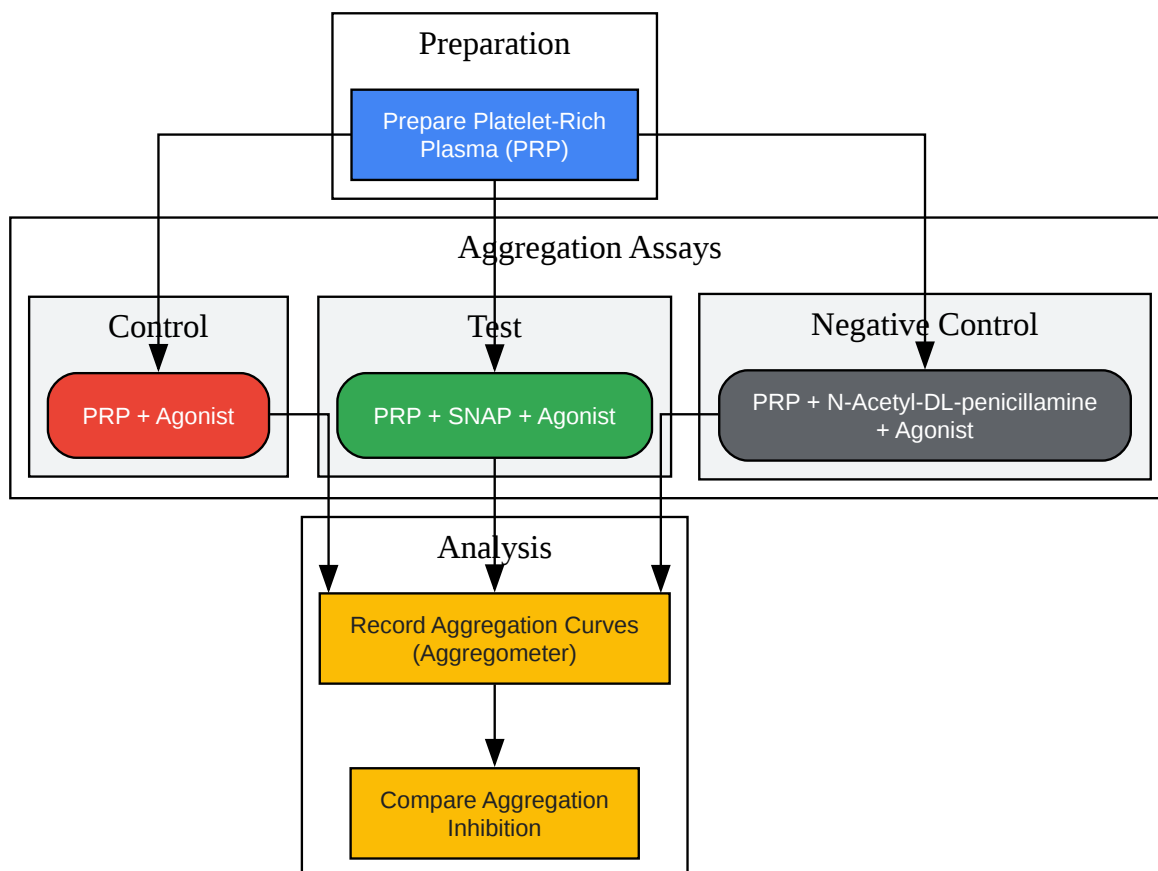
Experimental Workflow for In Vitro Mercury Chelation



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Caption: Workflow for an in vitro mercury chelation assay.

Experimental Workflow for Platelet Aggregation Assay



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Caption: Workflow for a platelet aggregation inhibition assay.

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